molecular formula C9H8ClN3O3 B13894990 Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13894990
M. Wt: 241.63 g/mol
InChI Key: QECZGCINQPBQMV-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine compound. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting various cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro and ester groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

ethyl 5-chloro-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-4-11-13-7(14)3-6(10)12-8(5)13/h3-4,11H,2H2,1H3

InChI Key

QECZGCINQPBQMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)Cl

Origin of Product

United States

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